molecular formula C31H39N3O4S2 B10831247 Cyclotriazadisulfonamide

Cyclotriazadisulfonamide

Cat. No.: B10831247
M. Wt: 581.8 g/mol
InChI Key: SRJIECKMPIRMJJ-UHFFFAOYSA-N
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Description

Cyclotriazadisulfonamide is a small molecule known for its unique ability to modulate the CD4 receptor on human cellsBy targeting the CD4 receptor, this compound can inhibit the entry of HIV into host cells, making it a promising candidate for therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclotriazadisulfonamide typically involves a multi-step process. One effective method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Cyclotriazadisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogues of this compound, each with unique chemical and biological properties. These analogues are often studied for their potential therapeutic applications .

Scientific Research Applications

Cyclotriazadisulfonamide has a wide range of scientific research applications:

Mechanism of Action

Cyclotriazadisulfonamide exerts its effects by specifically interacting with the CD4 receptor on human cells. This interaction leads to the down-modulation of CD4 expression, thereby preventing HIV from binding to and entering host cells. The compound’s mechanism involves the inhibition of CD4 receptor biosynthesis and the disruption of receptor trafficking to the cell surface .

Properties

IUPAC Name

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJIECKMPIRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.